molecular formula C11H9ClIN3O B11649187 N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11649187
M. Wt: 361.56 g/mol
InChI Key: VCAMDLRDQSCGEZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group, an iodine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole ring.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group or the pyrazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution, at the chlorophenyl group or the iodine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or halogenating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Studies: It can serve as a probe to study biological pathways and molecular interactions, particularly those involving pyrazole derivatives.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can act as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4-iodo-1H-pyrazole-5-carboxamide: This compound shares a similar structure but lacks the methyl group, which can affect its reactivity and biological activity.

    4-Iodo-1-methyl-1H-pyrazole-5-carboxamide: This compound lacks the chlorophenyl group, which can influence its chemical properties and applications.

    N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide:

Properties

Molecular Formula

C11H9ClIN3O

Molecular Weight

361.56 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9ClIN3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17)

InChI Key

VCAMDLRDQSCGEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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